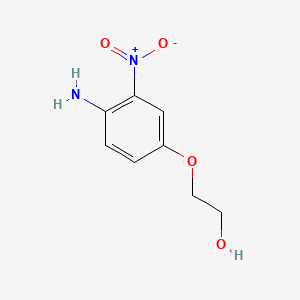

2-(4-Amino-3-nitrophenoxy)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-amino-3-nitrophenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c9-7-2-1-6(14-4-3-11)5-8(7)10(12)13/h1-2,5,11H,3-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTHUZYBSSBFPES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCO)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198983 | |

| Record name | Ethanol, 2-(4-amino-3-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50982-74-6 | |

| Record name | 2-(4-Amino-3-nitrophenoxy)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50982-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-(4-amino-3-nitrophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050982746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(4-amino-3-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-amino-3-nitrophenoxy)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITRO-4-AMINOPHENOXYETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/540REY4Q17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Amino-3-nitrophenoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Amino-3-nitrophenoxy)ethanol, a key chemical intermediate. It is designed to furnish researchers, scientists, and professionals in drug development with essential information, from its fundamental chemical identity to its synthesis and potential applications.

Chemical Identity and Properties

Chemical Name: this compound

CAS Number: 50982-74-6[1]

Molecular Formula: C₈H₁₀N₂O₄[1]

Molecular Weight: 198.18 g/mol [1]

Synonyms:[1]

-

2-(4-amino-3-nitrophenoxy)ethan-1-ol

-

Ethanol, 2-(4-amino-3-nitrophenoxy)-

-

3-nitro-4-aminophenoxyethanol

-

(4-AMINO-3-NITRO)PHENOXYETHANOL

Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 429.7°C at 760 mmHg | [1] |

| Flash Point | 213.7°C | [1] |

| Density | 1.399 g/cm³ | [1] |

| Canonical SMILES | C1=CC(=C(C=C1OCCO)[O-])N | [1] |

| InChI Key | UTHUZYBSSBFPES-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of this compound can be logically approached through a Williamson ether synthesis, a robust and well-established method for forming ethers.[2][3] This strategy involves the reaction of an alkoxide with a primary alkyl halide. In this specific case, the synthesis would proceed in two primary stages: the synthesis of the key precursor, 4-amino-3-nitrophenol, followed by its etherification.

Diagram of the Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

Stage 1: Synthesis of 4-Amino-3-nitrophenol (Precursor)

The synthesis of the precursor, 4-amino-3-nitrophenol, is a critical first step. A common method involves the nitration of p-aminophenol, which requires protection of the amino and hydroxyl groups to ensure selective nitration.[4]

Step-by-Step Methodology:

-

Acetylation of p-Aminophenol:

-

In a reaction vessel, combine p-aminophenol with acetic anhydride.

-

Heat the mixture to reflux. This step protects both the amino and hydroxyl groups as acetyl esters.

-

-

Nitration:

-

Cool the reaction mixture.

-

Slowly add nitric acid while maintaining a low temperature to introduce the nitro group onto the aromatic ring.

-

-

Hydrolysis:

-

Add a solution of sodium hydroxide to the reaction mixture and heat. This will hydrolyze the acetyl groups to yield 4-amino-3-nitrophenol.[1]

-

Acidify the solution to precipitate the product, which can then be collected by filtration.

-

Stage 2: Etherification of 4-Amino-3-nitrophenol

With the precursor in hand, the next stage is the formation of the ether linkage via a Williamson ether synthesis.[3]

Step-by-Step Methodology:

-

Deprotonation:

-

Dissolve 4-amino-3-nitrophenol in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.

-

-

Nucleophilic Attack:

-

Add 2-chloroethanol to the reaction mixture. The phenoxide will act as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol and displacing the chloride leaving group.

-

Heat the reaction mixture to drive the reaction to completion.

-

-

Workup and Purification:

-

After the reaction is complete, cool the mixture and pour it into water to precipitate the crude product.

-

Collect the solid by filtration and wash with water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

-

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented in publicly available literature, its structure suggests several potential uses as a valuable building block in medicinal chemistry and materials science.

-

As a Synthetic Intermediate: The presence of three reactive sites—the primary amine, the nitro group, and the primary alcohol—makes this molecule a versatile precursor for the synthesis of more complex molecules.

-

The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings.

-

The nitro group can be reduced to a second amino group, opening up possibilities for the synthesis of diamino compounds, which are precursors to various heterocycles like benzimidazoles.[5]

-

The hydroxyl group can be further functionalized, for example, by esterification or conversion to a leaving group for subsequent nucleophilic substitution.

-

-

In Drug Discovery: Nitroaromatic compounds are a known class of pharmacophores with a wide range of biological activities. They are often used in the development of antimicrobial and anticancer agents. The nitro group can be bioreduced in hypoxic environments, a characteristic of solid tumors, making it a target for the development of hypoxia-activated prodrugs.

-

In Materials Science: The aromatic nature of the compound, combined with its functional groups, suggests potential applications in the synthesis of dyes and polymers. The precursor, 4-amino-3-nitrophenol, is used in hair dye formulations.[6]

Potential Research Workflow

Caption: Potential research pathways using the target molecule.

Safety and Handling

Potential Hazards:

-

Skin Irritation: May cause skin irritation.[7]

-

Eye Irritation: May cause serious eye irritation.[7]

-

Respiratory Irritation: May cause respiratory irritation.[7]

Recommended Handling Procedures:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents.

Analytical Methods

The purity and identity of this compound can be confirmed using standard analytical techniques. For a structurally similar compound, 2-(4-Amino-3-nitroanilino)ethanol, reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for analysis.[6]

Proposed HPLC Method:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water, with a small amount of an acid modifier like formic acid for mass spectrometry compatibility.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.

Structural elucidation can be achieved using:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Conclusion

This compound is a chemical intermediate with significant potential for applications in synthetic chemistry, particularly in the fields of drug discovery and materials science. Its versatile functionality allows for a wide range of chemical transformations, making it a valuable building block for the creation of novel compounds. While detailed application and safety data are currently limited, this guide provides a solid foundation for researchers and scientists to work with this compound safely and effectively.

References

-

Rasayan Journal of Chemistry. (n.d.). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Retrieved from [Link]

- Google Patents. (n.d.). CN101066929A - Process of preparing 4-amino-3-nitro phenol.

-

Named Reactions. (2026, January 14). The Williamson Ether Synthesis | Named Reactions [Ep. 1]. Retrieved from [Link]

- Google Patents. (n.d.). GB2135329A - Substituted 4-amino-3-nitrophenols processes for their preparation and hair-colouring agents containing them.

- Google Patents. (n.d.). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Nitrophenoxy)ethanol. Retrieved from [Link]

-

American Chemical Society. (2025, December 30). Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. Retrieved from [Link]

-

SIELC Technologies. (2018, May 17). 2-(4-Amino-3-nitroanilino)ethanol. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-(4-Amino-3-nitroanilino)ethanol | SIELC Technologies [sielc.com]

- 7. 2-(4-Nitrophenoxy)ethanol | C8H9NO4 | CID 85381 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Unknown: A Technical Guide to the Safe Handling of 2-(4-Amino-3-nitrophenoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the health and safety protocols for handling 2-(4-Amino-3-nitrophenoxy)ethanol. Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document synthesizes information from structurally related molecules to establish a robust framework for risk mitigation. The core philosophy of this guide is proactive risk management and the adherence to stringent safety measures in the absence of complete toxicological data.

Understanding the Hazard Landscape: An Evidence-Based, Precautionary Approach

A key piece of evidence comes from the GHS classification of a closely related compound, Ethanol, 2,2'-[(4-amino-3-nitrophenyl)imino]bis-, which is identified as a potential skin sensitizer (Category 1)[1]. This suggests a high probability that this compound may also elicit an allergic skin reaction upon contact. Human health assessments of similar compounds, such as Ethanol, 2-[(4-amino-2-chloro-5-nitrophenyl)amino]-, further support the potential for skin sensitization[2].

Furthermore, studies on compounds like Ethanol, 2-[(4-methyl-2-nitrophenyl)amino]- indicate a risk of being harmful if swallowed[3]. While this same compound was not found to be a skin or eye irritant in specific tests, the possibility of irritation from this compound, especially with prolonged exposure, cannot be dismissed. Limited data on related substances suggests that at low concentrations, they may not be significant skin or eye irritants; however, these tests were not conclusive for hazard classification[4].

Therefore, all handling protocols must be designed with the assumption that this compound is a potential skin sensitizer, is harmful if ingested, and may cause skin and eye irritation.

The Self-Validating Protocol: A Multi-Layered Approach to Safety

The following protocols are designed to be a self-validating system, where each step reinforces the overall safety of the handling process.

Personal Protective Equipment (PPE): The First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE and the rationale behind each selection.

| PPE Component | Specification | Rationale |

| Gloves | Nitrile gloves, double-gloved | To prevent skin contact and potential sensitization. Double gloving provides an extra layer of protection against tears and contamination. |

| Eye Protection | Chemical safety goggles and a face shield | To protect against splashes and airborne particles, safeguarding against potential eye irritation. |

| Lab Coat | Full-length, cuffed lab coat | To protect skin and personal clothing from contamination. |

| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of any dust or aerosols, which is a potential route of exposure. |

Engineering Controls: Creating a Safe Workspace

Engineering controls are fundamental to minimizing exposure. All work with this compound must be conducted in a certified chemical fume hood to control airborne hazards[5]. An eyewash station and safety shower must be readily accessible in the immediate work area[6].

Experimental Workflow: Safe Handling of this compound

Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.

Step-by-Step Handling Protocol

-

Preparation:

-

Before entering the lab, review the safety protocols for handling aromatic nitro and amino compounds.

-

Don all required PPE as outlined in the table above.

-

Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

-

Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the controlled workspace.

-

-

Handling and Experimentation:

-

Handle the solid compound with care to avoid generating dust. Use a spatula for transfers.

-

If weighing is required, perform this task within the fume hood on a tared weigh boat.

-

When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

-

All experimental manipulations should be conducted within the fume hood.

-

-

Storage:

-

Based on information for a similar compound, 2-(4-Amino-3-nitrophenyl)ethanol, store the substance at +4°C in a tightly sealed container.

-

The storage area should be a designated, well-ventilated, and cool location, away from incompatible materials.

-

-

Cleanup and Waste Disposal:

-

Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent and cleaning agent.

-

Dispose of all waste, including contaminated PPE, in clearly labeled, sealed containers for hazardous waste. Do not dispose of this chemical down the drain.

-

Remove PPE in the reverse order it was put on, taking care to avoid contaminating skin or clothing.

-

Wash hands thoroughly with soap and water after removing PPE.

-

Emergency Procedures: Preparedness for the Unexpected

In the event of an accidental exposure or spill, immediate and correct action is crucial.

| Emergency Scenario | Protocol |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |

| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Ventilate the area and decontaminate the spill site. |

Conclusion: A Commitment to a Culture of Safety

The safe handling of this compound requires a diligent and informed approach. By understanding the potential hazards extrapolated from related compounds and adhering to the multi-layered safety protocols outlined in this guide, researchers can minimize risks and foster a culture of safety within the laboratory. Continuous vigilance and a commitment to best practices are paramount when working with compounds that have incomplete toxicological data.

References

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, April 24). Ethanol, 2-[(4-amino-2-chloro-5-nitrophenyl)amino]-: Human health tier II assessment. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, November 25). Ethanol, 2-[(4-methyl-2-nitrophenyl)amino]-: Human health tier III assessment. Retrieved from [Link]

- Angene Chemical. (2025, October 19). Safety Data Sheet.

- Sigma-Aldrich. (2024, August 7). SAFETY DATA SHEET.

-

U.S. Environmental Protection Agency. (n.d.). Ethanol, 2-[(4-amino-2-nitrophenyl)amino]- - Substance Details - SRS. Retrieved from [Link]

-

PubChem. (n.d.). Ethanol, 2,2'-[(4-amino-3-nitrophenyl)imino]bis-. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, July 3). Ethanol, 2,2'-[(4-amino-3-nitrophenyl)imino]bis- and its monohydrochloride: Human health tier II assessment. Retrieved from [Link]

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(2-Aminoethylamino)-Ethanol, 97%.

-

PubChem. (n.d.). Ethanol, 2,2'-[[4-[(2-methoxyethyl)amino]-3-nitrophenyl]imino]bis-. Retrieved from [Link]

- Carl ROTH. (n.d.). Safety Data Sheet: Ethanol.

-

European Commission. (2007, March 21). Opinion of the Scientific Committee on Consumer Products on 4-amino-3-nitrophenol (B51). Retrieved from [Link]

Sources

- 1. Ethanol, 2,2'-[(4-amino-3-nitrophenyl)imino]bis- | C10H15N3O4 | CID 147315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. angenechemical.com [angenechemical.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Methodological & Application

Laboratory synthesis protocol for 2-(4-Amino-3-nitrophenoxy)ethanol

An Application Note for the Laboratory Synthesis of 2-(4-Amino-3-nitrophenoxy)ethanol

Introduction

This compound is a valuable chemical intermediate, primarily utilized in the synthesis of dyes and as a building block in the development of novel pharmaceutical agents. Its structure, featuring an aminophenol core with a nitro group and an ether-linked hydroxyethyl chain, provides multiple reactive sites for further chemical elaboration. This document, intended for researchers in organic synthesis and drug development, provides a detailed, field-tested protocol for the synthesis of this compound. The chosen synthetic route is the Williamson ether synthesis, a robust and well-established method for forming ethers.[1][2][3] This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide.[1][2][4] This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for product validation to ensure scientific integrity and reproducibility.

Reaction Scheme and Mechanism

The synthesis is achieved by reacting 4-amino-3-nitrophenol with 2-chloroethanol in the presence of a base. The base deprotonates the phenolic hydroxyl group, forming a more potent nucleophile, the phenoxide ion. This ion then attacks the primary carbon of 2-chloroethanol, displacing the chloride leaving group to form the desired ether product.

Overall Reaction:

Causality of the Mechanism: The Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[2] The choice of a primary alkyl halide (2-chloroethanol) is critical; secondary and tertiary halides would favor a competing elimination (E2) reaction, significantly reducing the yield of the desired ether.[4] The base is essential as phenols are generally weak nucleophiles. Deprotonation to the phenoxide drastically increases the electron density on the oxygen atom, making it a much stronger nucleophile capable of efficiently attacking the electrophilic carbon of the alkyl halide.

Mandatory Safety Precautions

Extreme caution must be exercised throughout this procedure.

-

2-Chloroethanol: This reagent is a flammable liquid and is FATAL if swallowed, inhaled, or in contact with skin.[5][6][7] It must be handled exclusively in a certified chemical fume hood. Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is insufficient; use laminate film or butyl rubber gloves), and splash goggles, is mandatory. An emergency eyewash and shower must be immediately accessible.

-

4-Amino-3-nitrophenol: This compound is harmful if swallowed, causes skin and eye irritation, and may cause an allergic skin reaction.[8][9] Avoid inhalation of the powder and direct contact with skin.

-

Sodium Hydroxide (NaOH): Corrosive and can cause severe skin burns and eye damage. Handle with care.

All waste materials must be disposed of according to institutional and local hazardous waste regulations.

Materials and Equipment

Reagents and Chemicals

| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Purity | Supplier Example |

| 4-Amino-3-nitrophenol | C₆H₆N₂O₃ | 154.12 | 610-81-1 | ≥98% | Sigma-Aldrich |

| 2-Chloroethanol | C₂H₅ClO | 80.51 | 107-07-3 | ≥99% | Fisher Scientific |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | ≥97% | VWR |

| Ethanol (anhydrous) | C₂H₅OH | 46.07 | 64-17-5 | 200 proof | Decon Labs |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade | BDH |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | - | - |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | 1 M aq. | - |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser and heating mantle

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Büchner funnel and filter flask

-

TLC plates (silica gel 60 F₂₅₄) and developing chamber

-

Analytical balance

-

NMR spectrometer, IR spectrometer, HPLC system

Experimental Workflow Visualization

Caption: High-level workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

1. Preparation of Sodium 4-amino-3-nitrophenoxide: a. To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and thermometer, add 4-amino-3-nitrophenol (7.71 g, 50.0 mmol). b. Add 100 mL of anhydrous ethanol to the flask. Stir the mixture to create a suspension. c. In a separate beaker, dissolve sodium hydroxide (2.10 g, 52.5 mmol, 1.05 eq) in 20 mL of deionized water. d. Add the NaOH solution to the suspension in the flask. The mixture should turn into a darker, more homogeneous solution as the phenoxide salt forms. e. Gently heat the mixture to 50-60°C with stirring for 15-20 minutes to ensure complete formation of the phenoxide.

2. Etherification Reaction: a. While maintaining the temperature at 50-60°C, add 2-chloroethanol (4.43 g, 3.7 mL, 55.0 mmol, 1.1 eq) dropwise to the reaction mixture over 10 minutes using a dropping funnel.

-

Causality Note: A slight excess of 2-chloroethanol ensures the complete consumption of the limiting phenoxide reagent. Dropwise addition helps to control any initial exotherm. b. After the addition is complete, increase the heat to bring the reaction mixture to a gentle reflux (~78-80°C). c. Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material should have a lower Rf value than the more nonpolar product. The reaction is complete when the spot corresponding to 4-amino-3-nitrophenol has disappeared.

3. Work-up and Isolation: a. Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. b. Remove the bulk of the ethanol solvent using a rotary evaporator. c. To the resulting slurry, add 100 mL of deionized water and transfer the mixture to a 500 mL separatory funnel. d. Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Causality Note: The desired organic product will preferentially dissolve in the ethyl acetate layer, while inorganic salts (NaCl) and unreacted NaOH will remain in the aqueous layer. e. Combine the organic extracts and wash with deionized water (2 x 50 mL) followed by a saturated brine solution (1 x 50 mL). The brine wash helps to remove residual water from the organic phase. f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a dark red or orange solid.

4. Purification: a. The crude product can be purified by recrystallization.[10] Dissolve the solid in a minimum amount of hot ethanol. b. Add deionized water dropwise until the solution becomes slightly turbid. c. Reheat the solution gently until it becomes clear again, then allow it to cool slowly to room temperature, and finally in an ice bath for 1 hour to maximize crystal formation. d. Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum. e. A typical yield of the purified product is in the range of 70-85%.

Product Characterization and Validation

The identity and purity of the final product must be confirmed through spectroscopic analysis.

Expected Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 400 MHz): The spectrum should show characteristic peaks for the aromatic protons, the protons of the ethoxy chain, the amino group, and the hydroxyl group. The integration of these peaks should correspond to the number of protons in each environment.[11]

-

Aromatic protons: ~δ 6.8-7.5 ppm

-

-O-CH₂ -CH₂-OH: ~δ 4.0-4.2 ppm (triplet)

-

-O-CH₂-CH₂ -OH: ~δ 3.6-3.8 ppm (triplet)

-

-NH₂ : ~δ 5.0-6.0 ppm (broad singlet)

-

-CH₂-OH : ~δ 4.5-5.5 ppm (triplet, may be broad)

-

-

¹³C NMR (DMSO-d₆, 100 MHz): The spectrum should show the expected number of carbon signals corresponding to the molecular structure.[12]

-

IR Spectroscopy (ATR):

-

N-H stretching (amine): ~3300-3500 cm⁻¹ (two bands)

-

O-H stretching (alcohol): ~3200-3600 cm⁻¹ (broad)

-

C-H stretching (aromatic/aliphatic): ~2850-3100 cm⁻¹

-

N-O stretching (nitro group): ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric)

-

C-O stretching (ether): ~1250 cm⁻¹

-

-

High-Performance Liquid Chromatography (HPLC): Purity can be assessed using a reverse-phase C18 column. A mobile phase of acetonitrile and water with a small amount of formic or phosphoric acid is suitable.[13] The purified product should appear as a single major peak.

References

- CN104744273A - Preparation method for N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine - Google Patents.

-

Rasayan Journal of Chemistry. (2018). Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Available at: [Link]

-

SciSpace. (2022). Synthesis of Amino-Acid-Based Nitroalkenes. Available at: [Link]

-

Masaryk University. Synthesis of 3-nitroacetophenone. Available at: [Link]

- CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google Patents.

-

Wikipedia. Williamson ether synthesis. Available at: [Link]

-

Organic Syntheses. 2-amino-4-nitrophenol. Available at: [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

- US5866719A - Process for the purification of an aminoalcohol - Google Patents.

- US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents.

-

American Chemical Society. (2022). Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. Available at: [Link]

-

European Commission. (2007). Opinion of the Scientific Committee on Consumer Products on 4-amino-3-nitrophenol (B51). Available at: [Link]

-

Cosmetics Info. 4-Amino-3-Nitrophenol. Available at: [Link]

-

SIELC Technologies. (2018). 2-(4-Amino-3-nitroanilino)ethanol. Available at: [Link]

-

PubChem. 4-Amino-3-Nitrophenol. Available at: [Link]

-

U.S. Environmental Protection Agency. Ethanol, 2-[(4-amino-2-nitrophenyl)amino]- - Substance Details. Available at: [Link]

-

ResearchGate. (2015). (4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. Available at: [Link]

- GB2135329A - Substituted 4-amino-3-nitrophenols processes for their preparation and hair-colouring agents containing them - Google Patents.

-

The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. Available at: [Link]

-

Chemistry Student. (2024). H-NMR Spectra of Ethanol explained (peak splitting). YouTube. Available at: [Link]

-

Chemistry Steps. Williamson Ether Synthesis. Available at: [Link]

-

AZoM. (2015). Identifying Alcohols Using NMR Spectroscopy. Available at: [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. One moment, please... [chemistrysteps.com]

- 5. opcw.org [opcw.org]

- 6. fishersci.com [fishersci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. 4-Amino-3-Nitrophenol | C6H6N2O3 | CID 3758882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]

- 11. m.youtube.com [m.youtube.com]

- 12. azom.com [azom.com]

- 13. 2-(4-Amino-3-nitroanilino)ethanol | SIELC Technologies [sielc.com]

Application Notes & Protocols: 2-(4-Amino-3-nitrophenoxy)ethanol as a Versatile Dye Intermediate

Prepared by: Gemini, Senior Application Scientist

Introduction and Significance

2-(4-Amino-3-nitrophenoxy)ethanol is a key aromatic amine intermediate prized in the synthesis of a variety of dyes. Its molecular architecture, featuring a primary aromatic amine, a nitro group, and a hydroxyethyl ether moiety, makes it a versatile building block, particularly for disperse and hair dyes. The primary amine group is readily diazotizable, forming a reactive diazonium salt that can be coupled with various aromatic compounds to create a diverse palette of azo dyes.

The strategic placement of the nitro group, an electron-withdrawing substituent, ortho to the amine, significantly influences the final chromophore, often imparting reddish to bordeaux hues.[1] The phenoxyethanol group enhances the molecule's properties, affecting its solubility and its affinity for substrates like polyester fibers or hair keratin. These attributes make this compound a compound of significant interest for researchers in color chemistry, cosmetics science, and materials development. This document provides an in-depth guide to its properties, reaction mechanisms, and detailed protocols for its application in dye synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis, including handling, solvent selection, and reaction optimization.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 50982-74-6 | [2] |

| Molecular Formula | C₈H₁₀N₂O₄ | [2] |

| Molecular Weight | 198.18 g/mol | [2] |

| Appearance | Brown crystalline powder | [3] |

| Melting Point | 93-95 °C | [3] |

| Purity | Typically ≥99.0% (by HPLC) | [3] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, acetone, acetic acid. | [4] |

Core Reaction Mechanism: From Intermediate to Azo Dye

The transformation of this compound into an azo dye is a classic two-step process involving diazotization followed by azo coupling.

Step 1: Diazotization The primary aromatic amine group of this compound is converted into a diazonium salt. This reaction is conducted in a cold, acidic medium. Nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), acts as the nitrosating agent.[5]

-

Causality: The reaction is performed at low temperatures (0–5 °C) because diazonium salts are thermally unstable and can decompose, releasing nitrogen gas and leading to unwanted side products. The strong acid is crucial for converting sodium nitrite into the reactive nitrous acid needed for the reaction.[5]

Step 2: Azo Coupling The resulting diazonium salt is a weak electrophile that readily reacts with electron-rich aromatic compounds, known as coupling components (e.g., phenols, naphthols, anilines). This electrophilic aromatic substitution reaction forms a stable azo compound (-N=N-), which is the basis of the dye's chromophore.

-

Causality: The pH of the coupling reaction is critical. Phenols and naphthols are typically coupled under weakly alkaline conditions to deprotonate the hydroxyl group, forming a highly activated phenoxide ion. Aromatic amines are coupled in weakly acidic conditions to ensure sufficient concentration of the free amine, which is the reactive species.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a disperse azo dye using this compound.

Protocol 1: Synthesis of a Disperse Red Dye via Diazotization and Coupling

This protocol details the synthesis of a representative red disperse dye by coupling diazotized this compound with N,N-diethylaniline.

Materials and Reagents:

-

This compound (FW: 198.18 g/mol )

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl, 37%)

-

N,N-diethylaniline (Coupling agent)

-

Ethanol

-

Sodium Hydroxide (NaOH)

-

Ice

-

Distilled Water

-

Standard laboratory glassware, magnetic stirrer, and filtration apparatus.

Workflow Diagram:

Caption: General workflow for azo dye synthesis.

Procedure:

Part A: Diazotization of this compound

-

In a 250 mL beaker, add 1.98 g (0.01 mol) of this compound.

-

Carefully add 5 mL of concentrated hydrochloric acid and 10 mL of distilled water. Stir until the amine dissolves completely, forming the hydrochloride salt.

-

Place the beaker in an ice bath and cool the solution to 0-5 °C with continuous stirring.

-

In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.

-

Add the sodium nitrite solution dropwise to the cold amine salt solution over 15-20 minutes. Ensure the temperature is strictly maintained below 5 °C. The formation of the diazonium salt solution is now complete.[5][6]

-

Continue stirring the solution in the ice bath for an additional 30 minutes.

Part B: Azo Coupling Reaction

-

In a separate 400 mL beaker, dissolve 1.49 g (0.01 mol) of N,N-diethylaniline in 20 mL of ethanol.

-

Cool this solution in an ice bath to 0-5 °C.

-

Slowly add the cold diazonium salt solution (from Part A) to the N,N-diethylaniline solution with vigorous stirring.

-

A brightly colored precipitate (the azo dye) should form immediately.

-

Continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.[7]

Part C: Isolation and Purification

-

Once the reaction is complete, filter the precipitated dye using a Buchner funnel.

-

Wash the filter cake thoroughly with cold distilled water to remove any unreacted salts and acids.

-

Dry the collected dye in a vacuum oven at 60 °C until a constant weight is achieved.

Protocol 2: Application in Semi-Permanent Hair Dye Formulation

In non-oxidative (semi-permanent) hair coloring, this compound and similar nitro dyes act as direct dyes.[8][9] Their relatively small molecular size allows them to diffuse into the hair cuticle and cortex, imparting color without a chemical reaction. The color typically lasts for 8-10 washes.[9]

Formulation Example (Illustrative):

| Ingredient | Function | Concentration (w/w %) |

| This compound | Direct Dye | 0.5 - 1.5% |

| Propylene Glycol | Solvent, Humectant | 5.0 - 10.0% |

| Cetearyl Alcohol | Thickener, Emollient | 4.0 - 8.0% |

| Ceteareth-20 | Surfactant, Emulsifier | 1.0 - 3.0% |

| Citric Acid / Ethanolamine | pH Adjuster | q.s. to pH 6.0-7.0 |

| Conditioning Agent (e.g., Polyquaternium-10) | Hair Conditioning | 0.2 - 0.5% |

| Preservative | Preservation | q.s. |

| Deionized Water | Solvent | to 100% |

Procedure:

-

Oil Phase: Melt cetearyl alcohol and ceteareth-20 together at 70-75 °C.

-

Aqueous Phase: In a separate vessel, heat deionized water to 70-75 °C. Disperse the conditioning agent and add propylene glycol.

-

Emulsification: Add the aqueous phase to the oil phase with continuous stirring to form an emulsion.

-

Cool Down: Begin cooling the emulsion. At around 40 °C, add this compound (pre-dissolved in a small amount of propylene glycol) and the preservative.

-

pH Adjustment: Adjust the final pH to the desired range (typically 6.0-7.0) using citric acid or ethanolamine.

-

Final Mix: Continue stirring until the mixture is uniform and has cooled to room temperature.

Safety and Handling

As with many aromatic amines and nitro compounds, proper safety protocols are essential.

-

Hazard Identification: This compound may be harmful if swallowed, cause skin irritation, and serious eye irritation.[10][11] It also has the potential for skin sensitization.[1]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11] Avoid formation of dust and aerosols.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.

Analytical Characterization

The purity of this compound and the structure of the resulting dyes can be confirmed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the intermediate and the final dye product.[3][12]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For confirmation of molecular weight and identification of impurities.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the synthesized dye.[13]

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.[13]

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Enhancing Hair Dye Performance with High-Purity 2-(4-Amino-3-nitroanilino)ethanol.

- SIELC Technologies. (2018). 2-(4-Amino-3-nitroanilino)ethanol.

- Cosmetics Info. 4-Hydroxypropylamino-3-Nitrophenol.

- NCBI. 2-AMINO-4-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines.

- COSMILE Europe. 4-AMINO-3-NITROPHENOL – Ingredient.

- PubChem. Ethanol, 2,2'-[[4-[(2-methoxyethyl)amino]-3-nitrophenyl]imino]bis-.

- MDPI. (2023). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition.

- ResearchGate. (2023). Synthesis of bis Azo Disperse Dyes derived from 2-Amino-4(4′-nitro phenyl)thiazole having tertiary-Amines as Coupling Component, their Characterization and Evolution of Dyeing Characteristics.

- NIH. (2016). Part 2. Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics.

- Organic Chemistry Portal. Diazotisation.

- ACS Publications. (2023). Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application as Disperse Dyes on Polyester Fabrics.

- Alfa Chemistry. CAS 50982-74-6 2-(4-Amino-3-nitrophenoxy)ethan-1-ol.

- Angene Chemical. (2025). Safety Data Sheet.

Sources

- 1. mdpi.com [mdpi.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-AMINO-4-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Diazotisation [organic-chemistry.org]

- 6. Dyeing of Polyester with Disperse Dyes: Part 2. Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cosmeticsinfo.org [cosmeticsinfo.org]

- 9. cosmileeurope.eu [cosmileeurope.eu]

- 10. Ethanol, 2,2'-[[4-[(2-methoxyethyl)amino]-3-nitrophenyl]imino]bis- | C13H21N3O5 | CID 22222821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. angenechemical.com [angenechemical.com]

- 12. 2-(4-Amino-3-nitroanilino)ethanol | SIELC Technologies [sielc.com]

- 13. researchgate.net [researchgate.net]

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 2-(4-Amino-3-nitrophenoxy)ethanol

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 2-(4-Amino-3-nitrophenoxy)ethanol. The developed method is tailored for researchers, scientists, and drug development professionals requiring accurate analytical capabilities for this compound in various sample matrices. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring reliability and adherence to global regulatory standards.[1][2]

Introduction: The Rationale for a Validated Method

This compound is an aromatic nitro compound containing both an amine and a hydroxyl functional group. Its chemical structure suggests its potential utility as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Accurate quantification is paramount for process control, quality assurance, and stability testing in drug development. A stability-indicating method is crucial as it can resolve the active pharmaceutical ingredient (API) from its potential degradation products, which is a key requirement for regulatory submissions and ensuring the safety and efficacy of a final drug product.[3][4]

This document provides a detailed protocol for a gradient RP-HPLC method that offers excellent selectivity and sensitivity for this compound. We will delve into the causality behind the selection of chromatographic parameters and present a comprehensive validation protocol that establishes the method's trustworthiness and scientific integrity.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a specific and sensitive analytical method.

| Property | Value | Source |

| Chemical Structure |  (Illustrative) (Illustrative) | - |

| Molecular Formula | C₈H₁₁N₃O₃ | Crysdot LLC |

| Molecular Weight | 197.19 g/mol | Crysdot LLC |

| Appearance | Light yellow to brown solid | |

| Storage Temperature | 2-8°C |

The presence of the nitroaromatic chromophore is the basis for UV detection. Based on data for the structurally similar compound 4-amino-3-nitrophenol, which exhibits absorbance maxima around 230 nm and 300 nm, we can anticipate strong UV absorbance in this region.[5]

Chromatographic Method Development: A Logic-Driven Approach

The selection of chromatographic conditions was guided by the chemical nature of this compound.

The Choice of Stationary and Mobile Phases

A reversed-phase C18 column was selected due to its proven efficacy in retaining and separating a wide range of moderately polar to nonpolar compounds. The aromatic nature of the analyte allows for effective hydrophobic interactions with the C18 stationary phase.

The mobile phase consists of an aqueous component and an organic modifier. Acetonitrile was chosen as the organic modifier for its low viscosity and UV transparency. To ensure good peak shape and mitigate tailing, which is a common issue with basic compounds like aromatic amines due to interactions with residual silanols on the silica backbone of the column, the aqueous phase is acidified.[6][7] A low pH environment suppresses the ionization of silanol groups, thereby minimizing secondary ionic interactions.[5][8]

Isocratic vs. Gradient Elution

While an isocratic method offers simplicity, a gradient elution was chosen for this stability-indicating assay.[9] A gradient method, where the concentration of the organic solvent is increased during the run, provides superior resolution of the main analyte from potential impurities and degradation products that may have a wide range of polarities.[10][11] This is critical for ensuring the specificity of the method.

Detection Wavelength

Based on the UV-Vis absorption spectra of analogous compounds like 4-nitrophenol and 4-aminophenol, a detection wavelength of 230 nm is selected.[5][12] This wavelength provides a high molar absorptivity for the nitroaromatic system, ensuring good sensitivity. A secondary wavelength of 300 nm can also be monitored to aid in peak identification and purity assessment.

Detailed HPLC Protocol

Instrumentation and Materials

-

HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Chemicals and Reagents:

-

This compound reference standard (purity >98%)

-

Acetonitrile (HPLC grade)

-

Formic acid (analytical grade)

-

Water (HPLC grade or Milli-Q)

-

Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0.0 | |

| 15.0 | |

| 17.0 | |

| 17.1 | |

| 20.0 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 230 nm |

Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).

-

Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the linear range of the method. Filter the sample through a 0.45 µm syringe filter before injection.

Method Validation Protocol (ICH Q2(R1))

The developed method was rigorously validated to demonstrate its suitability for its intended purpose.[2]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[3][4]

-

Protocol:

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

-

Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an extended period.

-

-

Acceptance Criteria: The method is considered specific if the peak for this compound is well-resolved from any degradation product peaks, with a peak purity index greater than 0.995.

Linearity

-

Protocol: Analyze a series of at least five concentrations of the reference standard over the range of 1-100 µg/mL in triplicate.

-

Data Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis.

-

Acceptance Criteria: A correlation coefficient (R²) of ≥ 0.999.

Accuracy

-

Protocol: Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

-

Data Analysis: Calculate the percentage recovery at each level.

-

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is assessed at two levels: repeatability and intermediate precision.

-

Repeatability (Intra-day Precision):

-

Protocol: Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day, under the same operating conditions.

-

Data Analysis: Calculate the Relative Standard Deviation (%RSD) of the peak areas.

-

Calculation: %RSD = (Standard Deviation / Mean) × 100%

-

-

Intermediate Precision (Inter-day Ruggedness):

-

Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.

-

Data Analysis: Calculate the %RSD for the combined data from both days.

-

-

Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

-

Protocol: The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

-

Data Analysis:

-

LOD = 3.3 × (σ / S)

-

LOQ = 10 × (σ / S)

-

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[10]

-

-

Acceptance Criteria: The LOQ should be verifiable with acceptable accuracy and precision.

Robustness

-

Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results. Variations can include:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2°C)

-

Mobile phase composition (± 2% organic)

-

-

Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the %RSD of the results should not be significantly affected.

System Suitability

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| %RSD of Peak Areas (n=6) | ≤ 2.0% |

Visualizations

Caption: Core parameters for HPLC method validation as per ICH Q2.

Conclusion

The HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound. The validation, conducted according to ICH guidelines, confirms its suitability as a stability-indicating assay for use in quality control and drug development environments. This comprehensive protocol provides a reliable and scientifically sound foundation for the analytical assessment of this compound.

References

-

ResearchGate. UV-Vis absorption spectra of 4-nitrophenol, 4-aminophenol and...

-

Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.

-

SixSigma.us. Relative Standard Deviation: A Complete Guide to Process Improvement and Quality Control. (2024).

-

ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).

-

ResearchGate. Calculation of the limit of detection (LOD) and limit of quantification (LOC) from the standard error of the intercept. (2022).

-

Phenomenex. Isocratic Vs. Gradient Elution in Chromatography. (2025).

-

European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.

-

Element Lab Solutions. Peak Tailing in HPLC.

-

Reddit. Question on calculation of LOD/LOQ. (2025).

-

International Journal of Applied Research in Science and Technology. A Review on HPLC Method Development and Validation in Forced Degradation Studies.

-

Sigma-Aldrich. 2-(4-Amino-3-nitrophenyl)ethanol.

-

Axcend. How to calculate the precision and recovery rate in HPLC?. (2018).

-

Journal of Pharmaceutical and Allied Sciences. Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

-

AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. (2025).

-

ResearchGate. (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +....

-

Axion Labs. HPLC Peak Tailing.

-

U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.

-

Welch Materials. [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. (2026).

-

D-Scholarship@Pitt. UV RESONANCE RAMAN INVESTIGATION OF EXPLOSIVES' UV PHOTOCHEMISTRY. (2017).

-

Journal of Chromatographic Science. Development, Validation and Forced Degradation Study of Emtricitabine and Tenofovir Alafenamide in its Pharmaceutical Dosage Form Using RP-HPLC. (2021).

-

Agilent. Isocratic v. Gradient.

-

National Center for Biotechnology Information. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022).

-

International Journal of Research in Pharmaceutical Sciences. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines.

-

Chemistry LibreTexts. 2.3: UV-Visible Spectroscopy of Organic Compounds. (2022).

-

Agilent. Tips and Tricks of HPLC System Troubleshooting.

Sources

- 1. 4.2. Calculation of precision – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]

- 2. 4-Amino-3-nitrophenol 98 610-81-1 [sigmaaldrich.com]

- 3. bitesizebio.com [bitesizebio.com]

- 4. youtube.com [youtube.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. sepscience.com [sepscience.com]

- 7. 4-Amino-3-nitrophenol [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. 6sigma.us [6sigma.us]

- 10. How to calculate the precision and recovery rate in HPLC? [chinalabware.net]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

Reaction kinetics of 2-(4-Amino-3-nitrophenoxy)ethanol aminolysis

An Application Guide to the Reaction Kinetics of 2-(4-Amino-3-nitrophenoxy)ethanol Derivatives

Authored by: A Senior Application Scientist

Introduction: The Significance of Amide Bond Formation

The aminolysis of esters, a fundamental reaction that forges robust amide bonds, is a cornerstone of synthetic chemistry with profound implications in pharmaceuticals, materials science, and biochemistry. The kinetics of this transformation—the rate and mechanism by which it proceeds—are of paramount importance for process optimization, mechanistic elucidation, and the rational design of new molecules.

This application note provides a comprehensive guide to studying the reaction kinetics of the aminolysis of an ester derived from this compound, specifically 2-(4-Amino-3-nitrophenoxy)ethyl acetate . This substrate presents a compelling case study due to the electronically complex nature of its aromatic leaving group. The presence of a strongly electron-donating amino (-NH₂) group and a strongly electron-withdrawing nitro (-NO₂) group creates a "push-pull" electronic environment. Understanding how this substitution pattern influences the stability of the phenoxide leaving group, and consequently the reaction rate, offers valuable insights for researchers in drug development and process chemistry.

Our objective is to detail a robust, self-validating protocol using UV-Vis spectrophotometry to determine second-order rate constants. We will explore the causality behind experimental choices, from the application of pseudo-first-order conditions to the construction of a Brønsted plot for mechanistic analysis, empowering researchers to confidently investigate similar systems.

Theoretical Framework: Mechanism and Kinetic Principles

The Reaction Mechanism

The aminolysis of an ester is a classic example of a nucleophilic acyl substitution . The reaction is generally understood to proceed through a two-step, addition-elimination mechanism involving a tetrahedral intermediate.[1][2]

-

Nucleophilic Attack: The amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a transient, high-energy tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

-

Leaving Group Expulsion: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the more stable leaving group. In this case, the leaving group is the 2-(4-amino-3-nitrophenoxy)ethoxide anion, which is subsequently protonated by the aminium ion formed in the first step.

The rate of this reaction is critically dependent on several factors: the nucleophilicity of the attacking amine, the stability of the leaving group, and the electrophilicity of the carbonyl carbon. The electronic nature of the phenoxy ring directly modulates the stability of the leaving group; a more electron-deficient ring leads to a more stable phenoxide anion, accelerating the rate of its expulsion.

Principles of Kinetic Analysis

To simplify the kinetic analysis, the reaction is conducted under pseudo-first-order conditions .[3] This is achieved by using a large excess of the amine nucleophile (e.g., >10-fold) relative to the ester substrate. Under these conditions, the concentration of the amine remains effectively constant throughout the reaction, allowing the rate equation to be simplified:

Rate = k₂[Ester][Amine] ≈ k_obs[Ester]

where k_obs is the pseudo-first-order rate constant and is equal to k₂[Amine].

By determining k_obs at various amine concentrations and plotting k_obs versus [Amine], the true second-order rate constant (k₂ or k_N) can be obtained from the slope of the resulting linear plot.[3] This approach provides a self-validating system; a straight line passing through the origin confirms the assumed second-order kinetics.

Experimental Design and Workflow

The following diagram outlines the comprehensive workflow for the kinetic analysis, from reagent preparation to final data interpretation.

Caption: A flowchart of the key steps for determining the aminolysis reaction kinetics.

Protocols

Materials and Reagents

-

Substrate: 2-(4-Amino-3-nitrophenoxy)ethyl acetate (synthesis required, see Protocol 1)

-

Amines: A series of primary or secondary amines with varying pKa values (e.g., glycine, piperidine, morpholine). All amines should be of the highest purity available.

-

Solvent/Buffer: An appropriate aqueous buffer system (e.g., phosphate or borate) to maintain constant pH. The choice of solvent is critical; a solvent like 44% ethanol-water can be used to ensure solubility of all components.[3][4]

-

Other Reagents: Acetic anhydride, pyridine, diethyl ether, hydrochloric acid (HCl), sodium hydroxide (NaOH).

-

Equipment: UV-Vis Spectrophotometer with a thermostatted cuvette holder, pH meter, magnetic stirrer, standard volumetric glassware, quartz cuvettes (1 cm path length).

Protocol 1: Synthesis of 2-(4-Amino-3-nitrophenoxy)ethyl acetate

Causality: The ester substrate is not commonly available commercially and must be synthesized. This protocol uses a standard acetylation reaction. Pyridine acts as a catalyst and scavenges the HCl byproduct.

-

Dissolve this compound (1.0 eq) in a minimal amount of pyridine in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the flask in an ice bath to 0 °C.

-

Add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by slowly adding cold water.

-

Extract the product into a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the pure ester. Confirm identity and purity via ¹H NMR and LC-MS.

Protocol 2: Preparation of Solutions

Causality: Accurate concentrations are essential for reliable kinetic data. Stock solutions allow for precise and repeatable preparation of reaction mixtures. Using a buffer is critical to prevent pH changes as the reaction proceeds, which would otherwise alter the concentration of the free amine nucleophile.

-

Ester Stock Solution (e.g., 10 mM): Prepare a stock solution of the purified ester in a suitable organic solvent like acetonitrile or DMSO. This concentrated stock will be diluted into the reaction mixture to initiate the reaction, minimizing solvent perturbation.

-

Buffer Solution (e.g., 0.1 M Phosphate, pH 8.0): Prepare the aqueous buffer solution and adjust the pH carefully using a calibrated pH meter.

-

Amine Solutions: Prepare a series of amine solutions in the chosen buffer. For each amine, prepare at least five different concentrations (e.g., 0.05 M, 0.10 M, 0.15 M, 0.20 M, 0.25 M). The pH of each solution must be re-adjusted to the desired experimental pH after the addition of the amine.

Protocol 3: Kinetic Measurements

Causality: The formation of the this compound product results in a significant change in the UV-Vis spectrum due to its extended chromophore. Monitoring the increase in absorbance of this product provides a direct measure of reaction progress.[3] A thermostatted cuvette holder is mandatory as reaction rates are highly temperature-dependent.

-

Set Spectrophotometer: Set the spectrophotometer to monitor the absorbance at the λ_max of the product, this compound (determine this wavelength by scanning a sample of the pure product; it will likely be >350 nm). Equilibrate the cuvette holder to the desired temperature (e.g., 25.0 °C).

-

Prepare Blank: Fill a quartz cuvette with 2.0 mL of the amine/buffer solution to be tested and use this as the blank (reference).

-

Initiate Reaction: To an identical cuvette, add 2.0 mL of the same amine/buffer solution. Place it in the spectrophotometer and allow it to thermally equilibrate. Initiate the reaction by adding a small aliquot (e.g., 20 µL) of the concentrated ester stock solution. Mix rapidly but thoroughly by inverting the cuvette with a stopper or by careful pipetting.

-

Acquire Data: Immediately begin recording the absorbance at the chosen wavelength as a function of time. Continue data collection for at least 3-5 half-lives, until the absorbance value reaches a stable plateau (A_inf).

-

Repeat: Repeat this procedure for each amine at each concentration.

Data Analysis and Interpretation

Determination of Rate Constants

-

Calculate k_obs: For each kinetic run, the data (time vs. absorbance) should be fitted to a first-order exponential equation: A_t = A_inf - (A_inf - A_0) * exp(-k_obs * t). Alternatively, a plot of ln(A_inf - A_t) versus time will yield a straight line with a slope of -k_obs.

-

Calculate k₂: For each amine studied, plot the calculated k_obs values against the corresponding free amine concentrations [Amine]. Perform a linear regression on this data. The slope of this line is the second-order rate constant, k₂. The plot should be linear and pass through the origin.

Hypothetical Data Summary

The following table illustrates how the final processed data should be presented.

| Amine | pKa (Conjugate Acid) | [Amine] (M) | k_obs (s⁻¹) | k₂ (M⁻¹s⁻¹) |

| Morpholine | 8.33 | 0.05 | 0.0015 | |

| 0.10 | 0.0031 | 0.0305 | ||

| 0.15 | 0.0045 | |||

| Piperidine | 11.12 | 0.05 | 0.0425 | |

| 0.10 | 0.0860 | 0.855 | ||

| 0.15 | 0.1280 | |||

| Glycine | 9.60 | 0.05 | 0.0098 | |

| (free base) | 0.10 | 0.0195 | 0.196 | |

| 0.15 | 0.0295 |

Brønsted Analysis for Mechanistic Insight

Causality: The Brønsted equation relates the rate constant of a reaction to the acidity/basicity of a series of related catalysts or reactants. For aminolysis, it provides insight into the nature of the transition state.

A Brønsted plot is constructed by plotting log(k₂) for a series of different amines against the pKa of their conjugate acids.

log(k₂) = β * pKa + C

The slope, β (the Brønsted coefficient), is indicative of the degree of bond formation between the nucleophile and the electrophile in the rate-determining transition state. A high β value (e.g., 0.6-0.9) suggests a late transition state with significant N-C bond formation, characteristic of a mechanism where the breakdown of the tetrahedral intermediate is rate-limiting.[4] A low β value (e.g., 0.1-0.4) suggests an early transition state where nucleophilic attack is rate-limiting.

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Non-linear ln(A_inf - A_t) plots | Side reactions, product inhibition, or reaction is not first-order in ester. | Verify substrate purity. Ensure the amine concentration is in sufficient excess (>10x). Check for ester hydrolysis by running a blank without amine. |

| Poor linearity in k_obs vs. [Amine] plot | Inaccurate solution concentrations or pH drift between solutions. | Prepare all solutions from a single buffer stock. Re-verify the pH of each amine solution before use. Use high-precision volumetric glassware. |

| Reaction is too fast/slow to measure | Inappropriate choice of temperature, pH, or amine nucleophilicity. | Adjust the temperature. Select amines with different pKa values. A lower pH will decrease the free amine concentration, slowing the reaction. |

| Precipitation during reaction | Poor solubility of substrate or product in the reaction medium. | Increase the percentage of organic co-solvent (e.g., acetonitrile, ethanol). Note that this will affect the pKa and reaction rates. |

Conclusion

This application note provides a comprehensive and mechanistically grounded framework for investigating the reaction kinetics of the aminolysis of 2-(4-amino-3-nitrophenoxy)ethyl acetate. By employing UV-Vis spectrophotometry under pseudo-first-order conditions, researchers can reliably determine second-order rate constants. Further analysis through Brønsted plots offers deeper insights into the reaction mechanism. The principles and protocols detailed herein are not only applicable to the specific substrate discussed but also serve as a robust template for the kinetic analysis of a wide range of reactions crucial to the pharmaceutical and chemical industries.

References

-

Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]

-

Castro, E. A., Andujar, M., Campodonico, P., & Santos, J. G. (2002). Kinetics and mechanism of the aminolysis of 4-nitrophenyl and 2,4-dinitrophenyl 4-methylphenyl carbonates in aqueous ethanol. International Journal of Chemical Kinetics, 34(5), 309-315. Available at: [Link]

-

Castro, E. A., et al. (2005). Kinetics and mechanism of the aminolysis of 4-methylphenyl and 4-chlorophenyl 2,4-dinitrophenyl carbonates in aqueous ethanol. The Journal of Organic Chemistry, 70(13), 5257-5264. Available at: [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

ResearchGate. (2015). Kinetics and Mechanism of the Aminolysis of 4-Methylphenyl and 4-Chlorophenyl 4-Nitrophenyl Carbonates in Aqueous Ethanol. Retrieved from [Link]

-

ChemistNate. (2021). Converting Esters to Amides: "Aminolysis". YouTube. Retrieved from [Link]

-

M. N. Khan. (1987). Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. The Journal of Organic Chemistry, 52(10), 1847-1852. Available at: [Link]

Sources

- 1. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. youtube.com [youtube.com]

- 3. Kinetics and mechanism of the aminolysis of 4-methylphenyl and 4-chlorophenyl 2,4-dinitrophenyl carbonates in aqueous ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Troubleshooting & Optimization

How to improve reaction yield in 2-(4-Amino-3-nitrophenoxy)ethanol synthesis

Welcome to our dedicated technical support center for the synthesis of 2-(4-Amino-3-nitrophenoxy)ethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. The protocols and insights provided herein are based on established principles of organic synthesis and analogous reactions reported in the literature.

Introduction to the Synthesis

The synthesis of this compound is most effectively approached via a nucleophilic aromatic substitution (SNAr) reaction, a class of reactions that is fundamental in the synthesis of aromatic ethers. Specifically, a variation of the Williamson ether synthesis is proposed, reacting 4-chloro-2-nitroaniline with ethylene glycol in the presence of a suitable base. The electron-withdrawing nitro group is crucial as it activates the aromatic ring towards nucleophilic attack, a key principle in SNAr reactions.[1][2]

Proposed Reaction Mechanism